

Daltroban (BM-13505) chemical structure and properties

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Compound of Interest

Compound Name: Daltroban

Cat. No.: B1669783

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Daltroban (BM-13505): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Pharmacological Properties

Daltroban, also known as BM-13505 and SKF-96148, is a potent and selective thromboxane A₂ (TXA₂) receptor antagonist. Chemically, it is designated as 4-[2-[(4-chlorophenyl)sulfonyl]amino]ethyl]benzeneacetic acid. Its primary pharmacological action is the competitive inhibition of the thromboxane A₂/prostaglandin H₂ (TP) receptor, which plays a crucial role in platelet aggregation and vasoconstriction.

Chemical Properties

Property	Value	Reference
IUPAC Name	4-[2-[(4-chlorophenyl)sulfonyl]amino]ethyl]benzeneacetic acid	
Synonyms	BM-13505, SKF-96148	
CAS Number	79094-20-5	
Molecular Formula	C ₁₆ H ₁₆ ClNO ₄ S	
Molecular Weight	353.82 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	

Pharmacological Properties

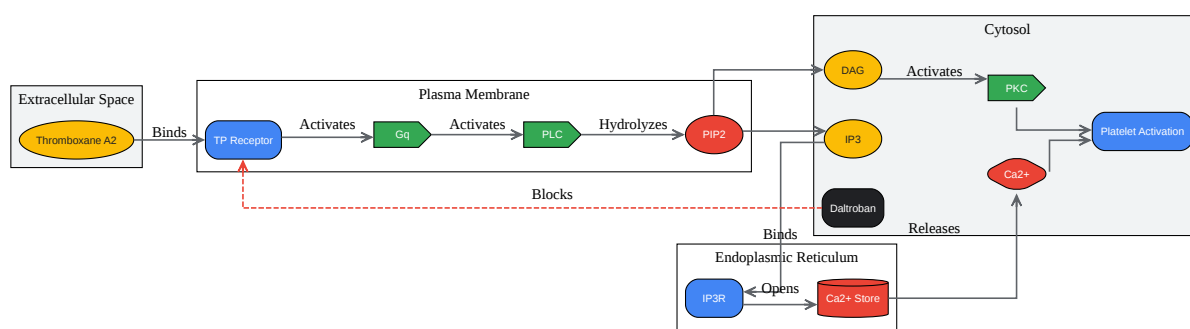
Parameter	Value	Species/System	Conditions	Reference
IC ₅₀ (Platelet Aggregation)	77 nM	Human	U-46619-induced	[1]
pA ₂ Value	7.75 ± 0.07	Human Washed Platelets	vs. U-46619	[2]
ED ₅₀ (Pulmonary Hypertensive Response)	20 (16–29) µg/kg	Rat (in vivo)		[1]
ED ₅₀ (Hematocrit Increase)	217 (129–331) µg/kg	Rat (in vivo)		[1]
ED ₅₀ (Mean Arterial Pressure Increase)	94 (64–125) µg/kg	Rat (in vivo)		[1]

Mechanism of Action and Signaling Pathway

Daltroban exerts its effects by competitively blocking the TP receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, thromboxane A₂, to the TP receptor initiates a signaling cascade that leads to platelet activation and smooth muscle contraction.

Activation of the TP receptor leads to the coupling of Gα_q and Gα₁₃ proteins. Gα_q activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, promotes platelet shape change, granule secretion, and aggregation. Gα₁₃ activation leads to the stimulation of RhoGEFs, activating the small GTPase Rho, which is involved in cytoskeletal rearrangements and smooth muscle contraction.

By antagonizing the TP receptor, **Daltroban** prevents these downstream signaling events, thereby inhibiting platelet aggregation and vasoconstriction.



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Caption: Thromboxane A2 Signaling Pathway and **Daltroban** Inhibition.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the methodology to assess the inhibitory effect of **Daltroban** on platelet aggregation induced by a thromboxane mimetic, U-46619, using light transmission aggregometry.

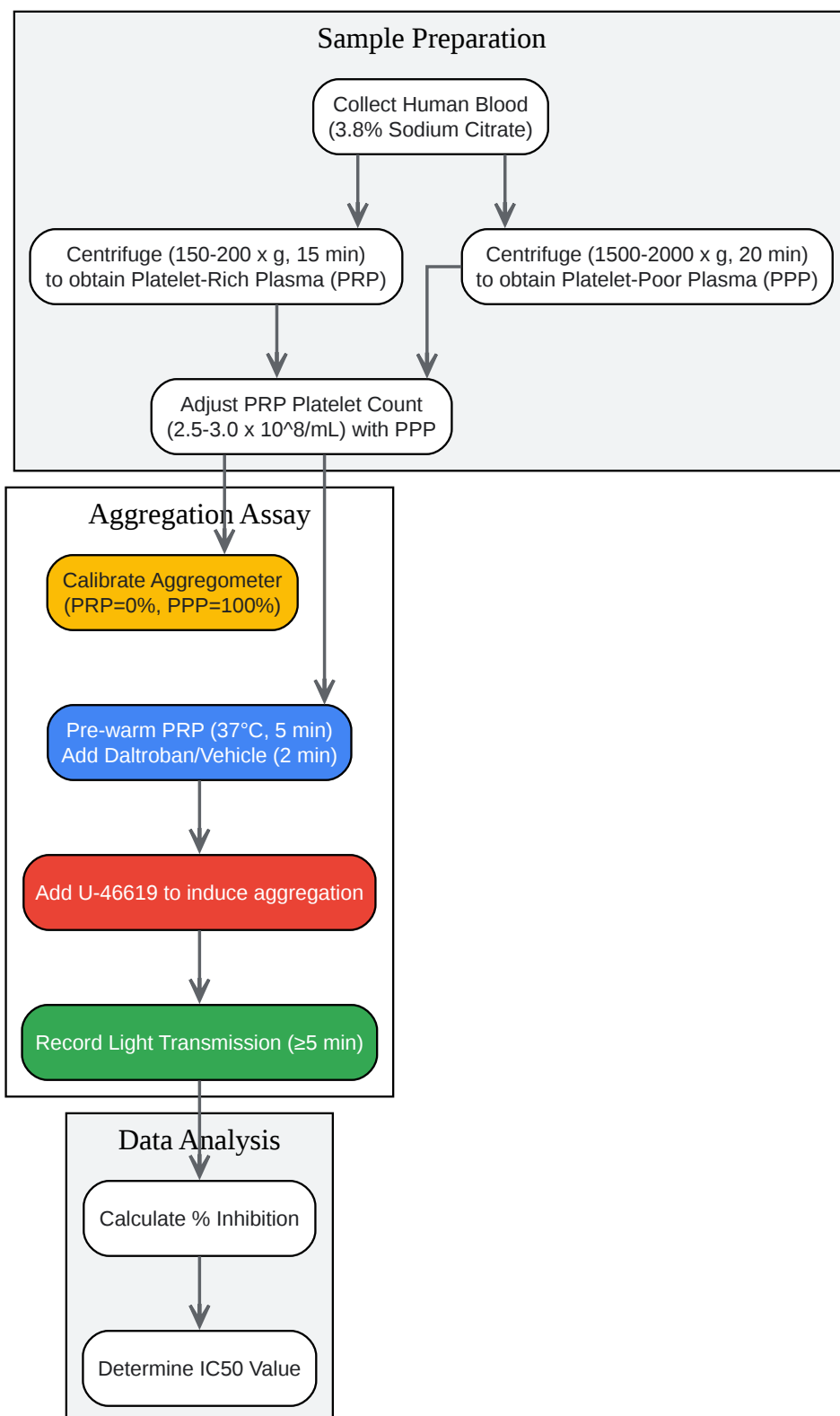
Materials:

- Human whole blood from healthy, drug-free volunteers
- 3.8% (w/v) Sodium Citrate
- U-46619 (Thromboxane A2 mimetic)
- **Daltroban** (BM-13505)
- Phosphate Buffered Saline (PBS), pH 7.4
- Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
- Light Transmission Aggregometer

Procedure:

- Blood Collection and PRP/PPP Preparation:
 - Collect whole blood into tubes containing 3.8% sodium citrate (9:1, blood:citrate).
 - Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
 - To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 20 minutes.
 - Adjust the platelet count in the PRP to approximately $2.5-3.0 \times 10^8$ platelets/mL using PPP.
- Aggregometry:

- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
- Add various concentrations of **Daltroban** or vehicle (DMSO) to the PRP and incubate for 2 minutes.
- Initiate platelet aggregation by adding a submaximal concentration of U-46619.
- Record the change in light transmission for at least 5 minutes to measure the maximum aggregation.
- Data Analysis:
 - Calculate the percentage of inhibition of aggregation for each **Daltroban** concentration compared to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **Daltroban** concentration and fitting the data to a sigmoidal dose-response curve.



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Caption: Workflow for In Vitro Platelet Aggregation Assay.

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (K_i) of **Daltroban** for the TP receptor using a competitive radioligand binding assay.

Materials:

- Human platelet membranes (source of TP receptors)
- [^3H]-SQ 29,548 (radioligand)
- **Daltroban** (BM-13505)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl_2)
- Wash buffer (ice-cold binding buffer)
- Glass fiber filters
- Scintillation cocktail
- Liquid scintillation counter

Procedure:

- Membrane Preparation:
 - Prepare human platelet membranes from PRP by sonication or homogenization followed by differential centrifugation to isolate the membrane fraction.
 - Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
- Binding Assay:
 - In a series of tubes, add a fixed amount of platelet membrane protein (e.g., 50-100 μg).
 - Add a fixed concentration of the radioligand [^3H]-SQ 29,548 (typically at or below its K_d value).

- Add increasing concentrations of unlabeled **Daltroban**.
- For total binding, add only the radioligand and membranes.
- For non-specific binding, add a high concentration of a non-radiolabeled TP receptor antagonist (e.g., unlabeled SQ 29,548) in addition to the radioligand and membranes.
- Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (e.g., 30-60 minutes).
- Separation of Bound and Free Ligand:
 - Rapidly filter the incubation mixture through glass fiber filters under vacuum to trap the membranes with bound radioligand.
 - Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
- Quantification:
 - Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the **Daltroban** concentration.
 - Determine the IC₅₀ value from the resulting competition curve.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion

Daltroban is a well-characterized thromboxane A2 receptor antagonist with potent inhibitory effects on platelet aggregation and vasoconstriction. The provided information on its chemical properties, mechanism of action, and detailed experimental protocols offers a valuable resource for researchers in the fields of pharmacology and drug development investigating the therapeutic potential of TP receptor antagonism in cardiovascular and other diseases.

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